

a protocol for the extraction of nicotinuric acid from biological matrices.

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Compound of Interest

Compound Name: Nicotinuric Acid

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Protocol for the Extraction of Nicotinuric Acid from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of **nicotinuric acid** from biological matrices, primarily human plasma and urine. The methodologies described are based on established and validated techniques to ensure reliable and reproducible results for research, clinical, and drug development applications.

Introduction

Nicotinuric acid is a primary metabolite of niacin (Vitamin B3) and its quantification in biological fluids is crucial for pharmacokinetic studies, nutritional assessment, and understanding its role in various metabolic pathways. This protocol outlines two common and effective methods for the extraction of **nicotinuric acid**: Solid-Phase Extraction (SPE) and Protein Precipitation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the extraction and analysis of **nicotinuric acid**.

Table 1: Solid-Phase Extraction (SPE) Method Performance

Parameter	Human Plasma	Reference
Extraction Method	Isolute SCX SPE columns	[1]
Recovery	86 - 89%	[1][2]
Lower Limit of Quantification (LLOQ)	50.0 ng/mL	[1][2]
Linearity Range	50.0 - 750 ng/mL	[1][2]
Precision (RSD%)	< 15%	[1][2]
Accuracy	Within 15%	[1][2]

Table 2: Protein Precipitation Method Performance

Parameter	Human Plasma	Reference
Extraction Method	Acetonitrile Precipitation	[3]
Recovery	Not explicitly stated for NUA alone, but method was successful for quantification	[3]
Lower Limit of Quantification (LLOQ)	10.157 ng/mL	[4]
Linearity Range	10.157 - 5000.450 ng/mL	[4]
Precision (RSD%)	1.79 - 6.44%	[4]
Accuracy (RE%)	Not explicitly stated	[4]

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated HPLC/MS method for the simultaneous determination of niacin, niacinamide, and **nicotinuric acid** in human plasma.[1][2]

3.1.1. Materials and Reagents

- Isolute SCX SPE columns (500 mg, 3 mL)
- Methanol (Analytical Grade)
- Acetonitrile (Analytical Grade)
- n-Hexane (Analytical Grade)
- Formic Acid
- Ammonia Solution
- Deionized Water
- Human Plasma Samples
- Internal Standard (e.g., chinolin-3-carboxylic acid or nicotinic-d4 acid)[1][4]

3.1.2. Sample Preparation

- Thaw frozen plasma samples to room temperature.
- To 1 mL of plasma, add 1 mL of 1% formic acid.
- Add the internal standard solution.
- Vortex the sample for 30 seconds.

3.1.3. SPE Procedure

- Column Conditioning: Pre-condition the Isolute SCX SPE column with 2 mL of methanol followed by 1 mL of 1% formic acid.[1]
- Sample Loading: Load the prepared plasma sample onto the conditioned SPE column.
- Washing:

- Wash the column with 2 mL of acetonitrile.[1]
- Wash the column with 2 mL of methanol.[1]
- Wash the column with 2 mL of n-hexane.[1]
- Drying: Aspirate the column to dryness.[1]
- Elution: Elute the analytes with 2 mL of a mixture of methanol and 5% ammonia solution (e.g., 95:5 v/v).
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase used for LC-MS/MS analysis.[3]

Method 2: Protein Precipitation

This protocol is based on a rapid and sensitive LC-MS/MS method for the quantification of niacin and **nicotinuric acid** in human plasma.[3]

3.2.1. Materials and Reagents

- Acetonitrile (LC-MS Grade)
- Deionized Water
- Formic Acid (LC-MS Grade)
- Human Plasma Samples
- Internal Standard (e.g., 5-FU or nicotinic-d4 acid)[3][4]

3.2.2. Procedure

- To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution.[3]
- Add 250 µL of acetonitrile to precipitate the plasma proteins.[3]

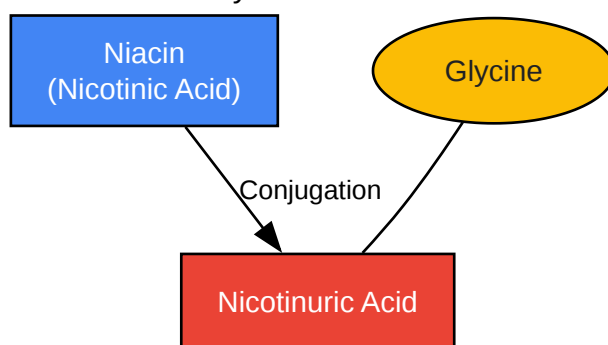
- Vortex the mixture for 1 minute.
- Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitute the residue in 150 µL of the mobile phase.[3]
- Vortex for 30 seconds.
- Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

Visualizations

Signaling Pathway and Metabolism

The following diagram illustrates the metabolic pathway from niacin to **nicotinuric acid**.

Metabolic Pathway of Niacin to Nicotinuric Acid



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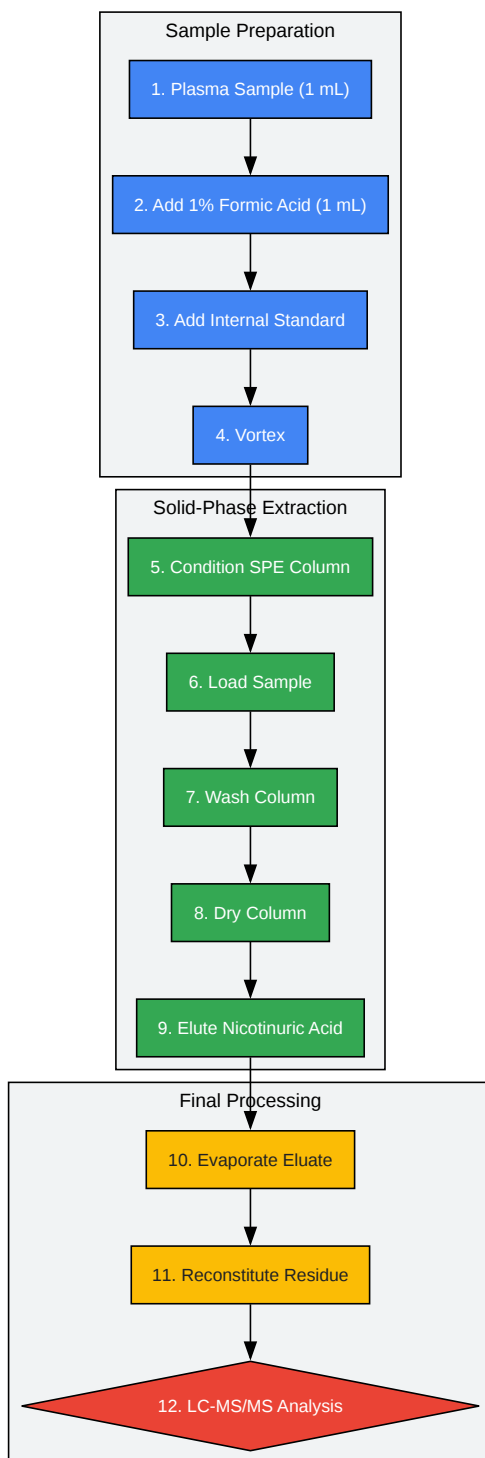
Caption: Metabolic conversion of Niacin to **Nicotinuric Acid**.

Experimental Workflows

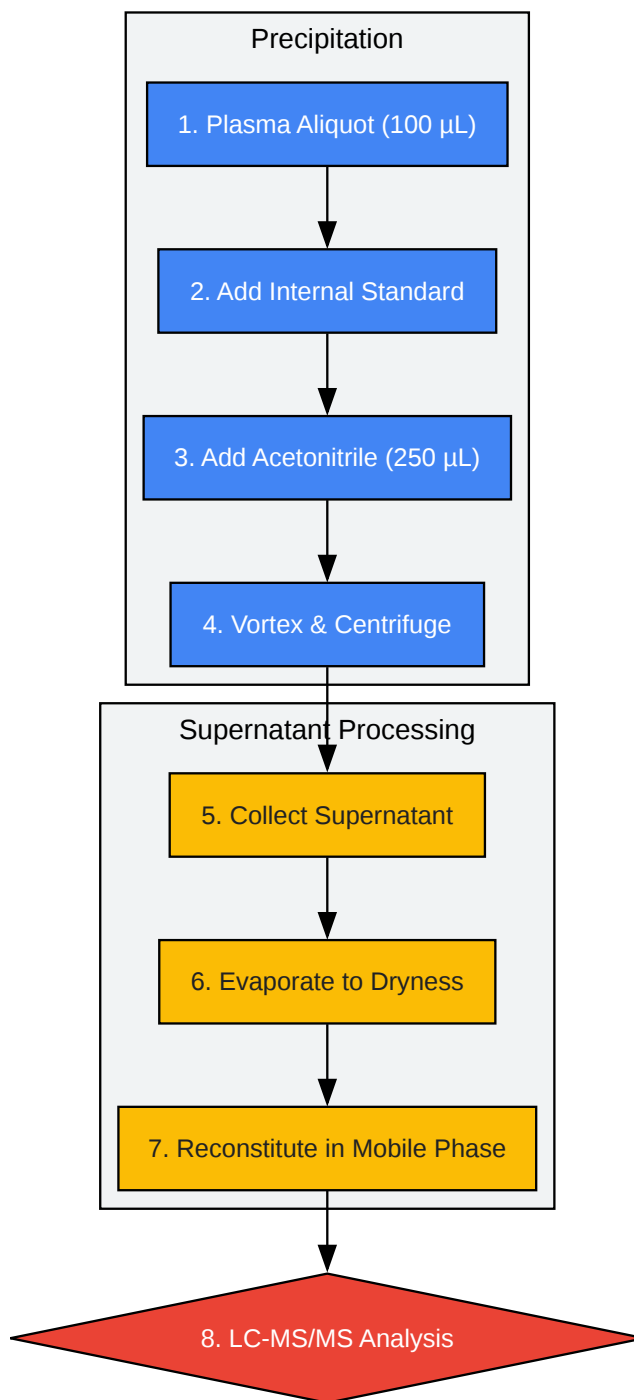
The diagrams below outline the logical flow of the two primary extraction protocols.

Solid-Phase Extraction (SPE) Workflow

Solid-Phase Extraction (SPE) Workflow



Protein Precipitation Workflow

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